Nvp-lcq195

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Treatment of Multiple Myeloma

Specific Scientific Field: Oncology, specifically Hematology.

Methods of Application or Experimental Procedures: In the preclinical studies, Nvp-lcq195 was tested against a panel of 28 human MM cell lines using MTT colorimetric survival assays. Nvp-lcq195 was also active against primary MM cells isolated from heavily-pretreated/drug-resistant cases of MM.

Results or Outcomes: Nvp-lcq195 was observed to trigger a distinct pattern of S-phase arrest, followed by eventual induction of apoptotic cell death. The drug was able to overcome the protective effects conferred on MM cells by exogenous IL-6 or IGF-1, as well as by co-culture of MM cells with bone marrow stromal cells.

Continuous Non-Viable Particle Monitoring in Aseptic Processing

Specific Scientific Field: Pharmaceutical Manufacturing, specifically Aseptic Processing.

Summary of the Application: Nvp-lcq195 has been used in continuous non-viable particle (NVP) monitoring in aseptic processing. Properly configured, continuous NVP monitoring offers helpful information about the variations in the aseptic environment with minute-by-minute updates of count populations and trends.

Methods of Application or Experimental Procedures: The monitoring of fill operations usually occurs at three locationswhere sterile containers enter Grade A, at the point of filling, and where open and filled containers are exposed before capping. This is adequate for small, compact filling operations.

Results or Outcomes: Continuous NVP monitoring can catch contamination events and therefore identifies and quantifies risks.

Cell Cycle Regulation

Specific Scientific Field: Cell Biology.

Methods of Application or Experimental Procedures: In the preclinical studies, Nvp-lcq195 was tested against a panel of cell lines using colorimetric survival assays.

Results or Outcomes: Nvp-lcq195 was observed to trigger a distinct pattern of S-phase arrest, followed by eventual induction of apoptotic cell death.

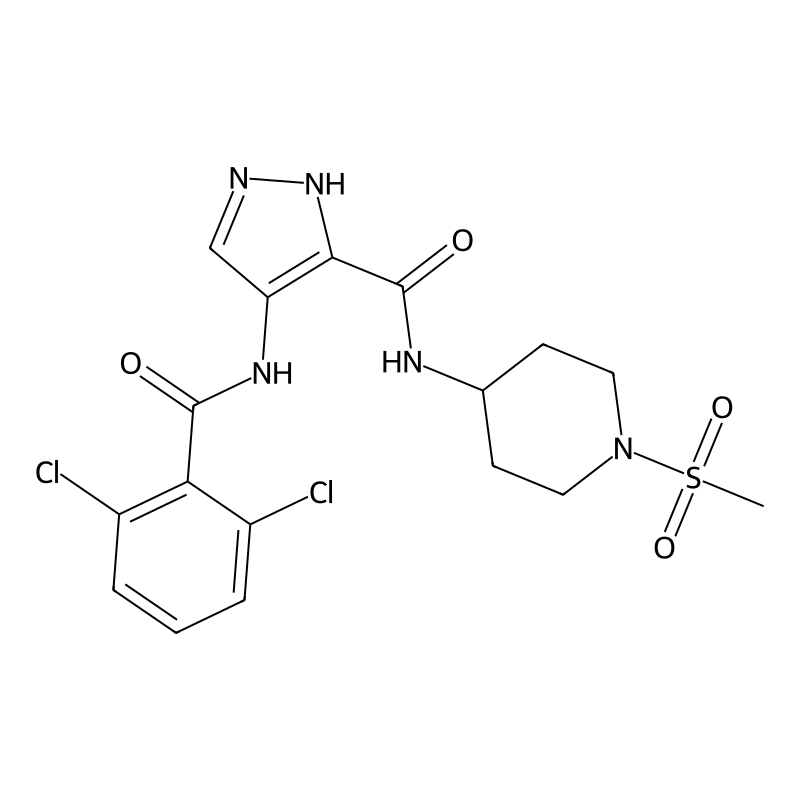

NVP-LCQ195 is a small molecule compound identified as a selective inhibitor of cyclin-dependent kinases (CDKs). Its chemical formula is C${27}$H${32}$N$_{4}$O, with a molecular weight of approximately 460.33 g/mol. This compound has gained attention in cancer research due to its ability to modulate CDK activity, which plays a crucial role in cell cycle regulation and tumor progression .

NVP-LCQ195 acts as a CDK inhibitor. CDKs rely on binding to specific partner proteins called cyclins to become active and regulate cell cycle progression []. NVP-LCQ195 disrupts this interaction by binding to the ATP binding pocket of CDKs, preventing them from binding to ATP (adenosine triphosphate), the energy source needed for their activity [, ]. This effectively halts cell cycle progression in cancer cells, potentially leading to cell death. Studies have shown that NVP-LCQ195 can induce cell cycle arrest and apoptosis (programmed cell death) in multiple myeloma cells [].

NVP-LCQ195 has demonstrated significant biological activity as a CDK inhibitor. It has been shown to inhibit the activity of multiple CDKs, including CDK2 and CDK9, which are critical for cell division and transcription regulation. Notably, it exhibits similar potency across different cyclin partners, suggesting a unique mechanism of action that is less influenced by cyclin expression levels compared to other inhibitors . This characteristic may enhance its therapeutic potential in targeting various malignancies.

- Formation of the core structure: This involves coupling key intermediates through amide or ester linkages.

- Functionalization: Specific functional groups are introduced to enhance selectivity and potency.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

The detailed synthetic pathway can vary based on the specific laboratory protocols employed .

NVP-LCQ195 is primarily utilized in cancer research due to its ability to inhibit CDKs involved in tumor cell proliferation. Its applications include:

- Preclinical studies: Evaluating its efficacy in various cancer models.

- Mechanistic studies: Understanding the role of CDKs in cell cycle regulation and apoptosis.

- Combination therapies: Investigating its potential synergistic effects when used with other anticancer agents.

Studies on NVP-LCQ195 have focused on its interactions with various CDK/cyclin complexes. Research indicates that the compound maintains consistent inhibitory effects regardless of cyclin co-expression, which contrasts with many other CDK inhibitors whose efficacy can vary significantly based on cyclin interactions. This unique property positions NVP-LCQ195 as a promising candidate for further development in targeted cancer therapies .

Several compounds share structural and functional similarities with NVP-LCQ195, including:

| Compound Name | Structure Similarity | Primary Target | Unique Features |

|---|---|---|---|

| Dinaciclib | Moderate | CDK1, CDK2, CDK5 | Potency varies with cyclin partners |

| Palbociclib | Moderate | CDK4, CDK6 | FDA-approved; specific for certain cancers |

| AT7519 | High | Multiple CDKs | Broad-spectrum inhibitor |

| SB-1317 | High | CDK2 | Similar potency across cyclins |

NVP-LCQ195 stands out due to its consistent inhibitory effects across different cyclins, making it a potentially more reliable option for therapeutic applications compared to others that may exhibit variable efficacy based on cyclin interactions .

Cyclin-Dependent Kinase Inhibition Profile

Isoform Selectivity: Cyclin-Dependent Kinase 1/2/3/5 versus Off-Target Kinases

NVP-LCQ195 demonstrates a well-defined selectivity profile within the cyclin-dependent kinase family, with exceptional potency against specific isoforms while exhibiting limited off-target activity. The compound shows preferential inhibition of CDK1, CDK2, CDK3, and CDK5 complexes compared to other cyclin-dependent kinase family members [1] [2] [3].

The selectivity hierarchy follows a clear pattern based on binding affinity measurements. CDK5 complexes represent the most potently inhibited targets, with IC50 values of 1 nanomolar for both CDK5/p25 and CDK5/p35 complexes [1] [4] [2]. CDK1 and CDK2 complexes demonstrate similar high-affinity binding, with IC50 values of 2 nanomolar for CDK1/cyclin B and CDK2/cyclin A complexes [1] [4] [2]. CDK2/cyclin E shows slightly reduced affinity with an IC50 of 5 nanomolar [1] [4].

Beyond the primary targets, NVP-LCQ195 exhibits moderate activity against CDK9/cyclin T1 (IC50 = 15 nanomolar) and CDK3/cyclin E (IC50 = 42 nanomolar) [1] [4] [2]. The compound shows markedly reduced potency against CDK6/cyclin D3 (IC50 = 187 nanomolar) and CDK7/cyclin H/MAT1 (IC50 = 3564 nanomolar), indicating substantial selectivity within the cyclin-dependent kinase family [1] [4] [2].

| CDK Complex | IC50 (nM) | Selectivity Category |

|---|---|---|

| CDK5/p25 | 1 | Primary Target |

| CDK5/p35 | 1 | Primary Target |

| CDK1/cyclin B | 2 | Primary Target |

| CDK2/cyclin A | 2 | Primary Target |

| CDK2/cyclin E | 5 | Primary Target |

| CDK9/cyclin T1 | 15 | Secondary Target |

| CDK3/cyclin E | 42 | Secondary Target |

| CDK6/cyclin D3 | 187 | Low Activity |

| CDK7/cyclin H/MAT1 | 3564 | Minimal Activity |

Off-target kinase interactions are limited to modest inhibition of CLK3 and CHEK2 (CHK2) [2] [5]. Comprehensive kinase selectivity profiling demonstrates that NVP-LCQ195 maintains high specificity for its intended cyclin-dependent kinase targets while avoiding significant interaction with the broader kinome [6]. This selectivity profile distinguishes NVP-LCQ195 from pan-kinase inhibitors and contributes to its therapeutic potential through reduced off-target effects.

Kinetic Analysis of ATP-Competitive Binding

NVP-LCQ195 functions as an ATP-competitive inhibitor, competing directly with adenosine triphosphate for binding to the active site of cyclin-dependent kinases [2]. Kinetic analysis was performed using standardized conditions with 500 nanomolar NVP-LCQ195 and 100 micromolar ATP in the Invitrogen Z'-LYTE kinase assay platform [2]. These experimental conditions provide physiologically relevant ATP concentrations that approximate intracellular levels.

The ATP-competitive mechanism involves direct binding to the nucleotide-binding pocket within the catalytic domain of cyclin-dependent kinases [7] [8]. This binding mode requires NVP-LCQ195 to compete with the natural substrate ATP, resulting in concentration-dependent inhibition that can be overcome by increased ATP levels [9]. The competitive nature of inhibition has been validated through enzymatic assays demonstrating reversible binding kinetics.

Structural considerations underlying ATP-competitive binding involve interactions with key residues within the hinge region of the kinase domain [7] [8]. The conserved architecture of the ATP-binding site across cyclin-dependent kinases provides the molecular basis for the multi-targeted activity profile observed with NVP-LCQ195 [10]. However, subtle differences in the ATP-binding pocket geometry and surrounding amino acid residues contribute to the observed selectivity differences between individual cyclin-dependent kinase isoforms.

The binding kinetics demonstrate rapid association and dissociation rates consistent with reversible ATP-competitive inhibition [11]. Real-time target occupancy studies suggest that NVP-LCQ195 may exhibit relatively short residence times on its target kinases, allowing for dynamic regulation of kinase activity in response to changing cellular conditions [6]. This pharmacokinetic profile supports the therapeutic application of NVP-LCQ195 in regulating cell cycle progression and transcriptional control.

Structural Basis for CDK5/p25 Complex Inhibition

The CDK5/p25 complex represents a unique regulatory mechanism within the cyclin-dependent kinase family, as it achieves activation without requiring phosphorylation of the activation loop [12] [13] [14]. Crystal structure analysis reveals that p25 binding induces conformational changes that position the CDK5 activation loop in an active conformation, facilitating substrate recognition and catalytic activity [12] [13].

The p25 activator subunit tethers the unphosphorylated T-loop of CDK5 in the active conformation through specific protein-protein interactions [12] [13]. Residue Ser159 in CDK5, equivalent to Thr160 in CDK2, contributes critically to the specificity of the CDK5-p35 interaction [12] [13]. Substitution of Ser159 with threonine prevents p35 binding, while replacement with alanine affects neither binding nor kinase activity, highlighting the precision of this regulatory mechanism [12] [13].

The CDK5/p25 complex employs a distinct mechanism compared to the phosphorylated CDK2-cyclin A complex for establishing substrate specificity [12] [13]. This difference arises from the unique structural features of the p25 activation domain, which contains a highly divergent cyclin box fold domain that elicits active CDK5 conformation without traditional cyclin-dependent kinase regulatory phosphorylation [15].

NVP-LCQ195 binding to the CDK5/p25 complex occurs within the ATP-binding pocket, utilizing the same molecular interactions observed in other cyclin-dependent kinase complexes [16]. The high affinity binding (IC50 = 1 nanomolar) reflects optimal complementarity between the inhibitor structure and the ATP-binding site geometry in the activated CDK5/p25 complex [1] [4] [2]. The preservation of this binding affinity across both CDK5/p25 and CDK5/p35 complexes indicates that NVP-LCQ195 recognition depends primarily on the CDK5 catalytic domain rather than the specific activator subunit involved.

Downstream Cell Cycle Regulation Effects

G1/S and G2/M Phase Checkpoint Modulation

NVP-LCQ195 exerts profound effects on cell cycle checkpoint regulation through its multi-targeted inhibition of key cyclin-dependent kinases involved in G1/S and G2/M transitions [2] [17]. The compound induces characteristic biphasic changes in cell cycle distribution, initially causing accumulation of cells in S and G2/M phases, followed by progression to apoptotic cell death marked by increased sub-G1 population [2].

G1/S checkpoint modulation occurs primarily through CDK2 inhibition, which disrupts the normal progression from G1 to S phase [17] [18]. CDK2/cyclin E complexes normally phosphorylate and degrade the CDK inhibitor Sic1, allowing S-phase entry [17]. NVP-LCQ195 treatment blocks this progression, resulting in delayed S-phase entry and providing cells with extended time for DNA damage repair or apoptotic pathway activation [17].

The G2/M checkpoint is affected through CDK1 inhibition, which prevents normal mitotic entry [17] [18]. CDK1/cyclin B complexes are essential for G2/M transition, and their inhibition by NVP-LCQ195 leads to G2/M arrest [2]. This arrest mechanism serves as a secondary checkpoint to prevent cells with damaged DNA or incomplete replication from proceeding through mitosis [18].

Flow cytometric analysis of NVP-LCQ195-treated MM.1S cells demonstrates the temporal sequence of checkpoint effects [2]. Treatment with 2 micromolar NVP-LCQ195 for up to 48 hours initially increases the percentage of cells in S and G2/M phases, reflecting the accumulation of cells at these critical checkpoints [2]. Subsequently, an increase in the sub-G1 population indicates progression to apoptotic cell death, suggesting that checkpoint arrest ultimately triggers apoptotic pathways when repair mechanisms are insufficient [2].

Molecular analysis reveals coordinate changes in cell cycle regulatory proteins accompanying checkpoint modulation [2]. Decreased levels of CDK2, CDK5, cyclin B1, cyclin D2, cyclin E2, and cdc25 occur as early as 8 hours after treatment, indicating rapid disruption of the cell cycle machinery [2]. Concomitant cleavage of CLK3 suggests activation of proteolytic pathways associated with checkpoint-induced cell death [2].

Transcriptional Suppression of Myc, IRF4, and XBP-1

NVP-LCQ195 treatment results in significant suppression of key transcription factors critical for cellular proliferation, survival, and protein homeostasis [2] [19] [20]. The most notable effects include downregulation of Myc, IRF4, and XBP-1, each representing distinct but interconnected regulatory pathways [2] [21].

Myc transcriptional suppression represents a central mechanism underlying NVP-LCQ195 antiproliferative effects [2] [20]. Myc functions as a master regulator of cell cycle progression, promoting G1/S transition through transcriptional activation of cyclin-dependent kinases and cyclins [20]. The suppression of Myc expression by NVP-LCQ195 creates a coordinated reduction in cell cycle-promoting factors, reinforcing the direct kinase inhibitory effects [2]. Additionally, Myc regulates numerous metabolic pathways essential for cellular growth and proliferation, making its suppression particularly detrimental to rapidly dividing cancer cells [20].

IRF4 (Interferon Regulatory Factor 4) suppression affects transcriptional programs essential for plasma cell survival and function [19]. IRF4 serves as a critical transcription factor for plasma cell differentiation and maintenance, regulating genes involved in immunoglobulin production and cellular survival [19]. NVP-LCQ195-mediated IRF4 suppression contributes to the selective toxicity observed against multiple myeloma cells, which depend heavily on IRF4 for survival and proliferation [2].

XBP-1 (X-box Binding Protein 1) transcriptional suppression impacts the unfolded protein response and endoplasmic reticulum stress pathways [19] [20] [22]. XBP-1 exists in both unspliced and spliced forms, with the spliced form (XBP-1s) serving as a potent transcription factor regulating genes involved in protein folding, secretion, and endoplasmic reticulum biogenesis [19] [20]. The suppression of XBP-1 by NVP-LCQ195 compromises the cellular capacity to manage protein misfolding stress, particularly relevant in plasma cells that produce large quantities of immunoglobulins [19].

| Transcription Factor | Function | Effect of NVP-LCQ195 |

|---|---|---|

| Myc | Cell cycle progression, metabolism | Suppressed expression |

| IRF4 | Plasma cell survival, differentiation | Suppressed expression |

| XBP-1 | Unfolded protein response | Suppressed expression |

| HIF-1α | Hypoxia response | Suppressed expression |

The interconnected nature of these transcriptional networks amplifies the cellular effects of NVP-LCQ195 [20]. Myc and XBP-1 demonstrate reciprocal regulatory relationships, where Myc can directly transactivate XBP-1 expression, while XBP-1s can enhance Myc transcriptional activity [20]. This positive feedback loop between Myc and the IRE1α-XBP-1s pathway represents a critical driver of various Myc-dependent cancers [20]. NVP-LCQ195 disruption of this regulatory circuit provides a mechanistic explanation for its potent antiproliferative effects against multiple myeloma cells [2].